molecular formula C11H21N5O3S B8056961 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;2-morpholin-4-ylethanamine

2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;2-morpholin-4-ylethanamine

Cat. No.: B8056961
M. Wt: 303.38 g/mol
InChI Key: IEUPPMCKAYNCRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound consists of two distinct components:

  • 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid: A triazole derivative with a sulfanyl acetic acid moiety. The triazole ring is substituted with a methyl group at position 5, enhancing its stability and lipophilicity .
  • 2-Morpholin-4-ylethanamine: A morpholine-containing amine that contributes basicity and improves aqueous solubility due to morpholine’s polar, oxygenated ring .

The combination of these components likely forms a salt or co-crystal, leveraging the acidic proton of the acetic acid and the basic amine group. This structural synergy is designed to optimize physicochemical properties (e.g., solubility, bioavailability) and biological interactions .

Properties

IUPAC Name

2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;2-morpholin-4-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.C5H7N3O2S/c7-1-2-8-3-5-9-6-4-8;1-3-6-5(8-7-3)11-2-4(9)10/h1-7H2;2H2,1H3,(H,9,10)(H,6,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUPPMCKAYNCRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)SCC(=O)O.C1COCCN1CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid; 2-morpholin-4-ylethanamine is a hybrid molecule that combines the triazole and morpholine functionalities. This article aims to explore its biological activity, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C5H7N3O2SC_5H_7N_3O_2S with a molecular weight of 173.19 g/mol. Its structure features a triazole ring, which is known for its diverse biological activities, particularly in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1,2,4-triazole demonstrate varying degrees of activity against bacteria such as Staphylococcus aureus and Enterococcus faecalis.

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEnterococcus faecalis16 µg/mL
Compound CBacillus cereus64 µg/mL

These findings suggest that the incorporation of the triazole structure enhances antimicrobial efficacy compared to traditional antibiotics.

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has been evaluated through various in vivo studies. Notably, certain triazole derivatives have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway.

Case Study: COX Inhibition

A recent study reported that a related compound exhibited an IC50 value of 0.06±0.01μM0.06\pm 0.01\,\mu M against COX-2, indicating potent anti-inflammatory activity. This compound was compared to celecoxib (IC50 = 0.05±0.02μM0.05\pm 0.02\,\mu M), highlighting its potential as a safer alternative with fewer gastrointestinal side effects .

The biological activity of 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid; 2-morpholin-4-ylethanamine can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : The triazole ring can chelate metal ions in enzyme active sites, disrupting their function.
  • Modulation of Signaling Pathways : It may interfere with inflammatory signaling pathways by inhibiting key mediators like TNF-alpha and PGE2.
  • Antimicrobial Mechanism : The compound could disrupt bacterial cell wall synthesis or function as a competitive inhibitor for essential metabolic pathways.

Toxicological Profile

Assessing the safety profile is crucial for any therapeutic agent. Preliminary studies on related compounds suggest low toxicity levels when administered at therapeutic doses. Parameters such as liver enzyme levels (AST and ALT) and kidney function indicators (creatinine and urea) were monitored to ensure safety .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between the target compound and analogous derivatives:

Compound Substituents/Modifications Molecular Weight Key Properties/Activities Reference
Target Compound 5-Methyltriazole + morpholine amine 432.52 (acid part: 173.19; amine part: 116.16) Enhanced solubility (morpholine), potential CNS activity due to amine basicity
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Furan-2-yl substituent + acetamide group 304.32 Anti-exudative activity (10 mg/kg dose comparable to diclofenac sodium)
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) Pyridine + ethylphenyl groups 397.49 Orco agonist (olfactory channel activation); bulkier substituents reduce solubility
2-({5-[3-(Dimethylsulfamoyl)phenyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid Dimethylsulfamoyl + 3-methylphenyl groups 432.52 Higher molecular weight; sulfamoyl group may enhance receptor binding
[(3-Methyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetic acid Standalone triazole-acetic acid (no amine component) 173.19 Lower solubility; requires co-formulation for bioavailability

Key Observations:

Substituent Effects :

  • Morpholine Amine : The target compound’s morpholine group improves water solubility compared to lipophilic substituents (e.g., ethylphenyl in VUAA-1) .
  • Furan/Acetamide Derivatives : Anti-exudative activity in furan-containing analogs suggests that the triazole-sulfanyl core is critical for biological efficacy, but the absence of morpholine may limit CNS penetration .

Biological Activity: The morpholine moiety in the target compound is structurally analogous to morpholine derivatives in , which demonstrated antimicrobial and antioxidant activities. VUAA-1’s Orco agonist activity highlights the importance of triazole-sulfanyl scaffolds in receptor modulation, but the target compound’s morpholine may redirect activity toward different targets .

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely follows established routes for triazole-thioacetic acids (e.g., alkylation of triazole-thiols with bromoacetic acid derivatives) and subsequent salt formation with 2-morpholin-4-ylethanamine .
  • Biological Potential: Morpholine-containing compounds in showed antioxidant activity (comparable to BHT and α-tocopherol), suggesting the target compound may share similar radical-scavenging properties .
  • Comparative Limitations : Unlike the anti-exudative furan-triazole derivatives in , the target compound’s lack of an acetamide group may reduce anti-inflammatory efficacy but improve metabolic stability .

Preparation Methods

Initial "Buy-In" Methodology

The first-generation synthesis relied on N-alkylation of preformed 3-methyl-1H-1,2,4-triazole with benzyl bromoacetate (Scheme 1). This method suffered from:

  • Regioselectivity Issues : Three possible N-alkylation products (N-1, N-2, and N-4 isomers) formed in a 46:32:22 ratio.

  • Purification Challenges : Silica gel chromatography was required to isolate the desired N-1 isomer, reducing overall yield to 20%.

Table 1: Performance of First-Generation Batch Process

ParameterValue
Starting Material3-Methyl-1H-1,2,4-triazole
Alkylating AgentBenzyl bromoacetate
Yield (Crude)Quantitative
Isomeric Purity (N-1)46% a/a
Isolated Yield (Pure)20%

Modern "Built-In" Strategies via Cyclization

Retrosynthetic Analysis

To circumvent selectivity problems, a cyclization-based approach was developed using:

  • Ethyl hydrazinoacetate hydrochloride (hydrazine synthon)

  • N,N’-Dimethylacetamide dimethylacetal (electrophilic partner).

This strategy constructs the triazole ring de novo, ensuring regiochemical control.

Key Intermediate: Acetimidamide Formation

Heating formamide with N,N’-dimethylacetamide dimethylacetal in dioxane at 50°C produced acetimidamide, a thermally unstable intermediate (ΔH = 328 J/g).

Table 2: Optimization of Acetimidamide Synthesis

SolventTemperature (°C)Residence Time (min)Conversion (%)
Dioxane503098
THF506072
Toluene8012065

Continuous-Flow Process Advancements

Two-Step Flow Reactor Design

A 10 mL coil reactor system enabled:

  • In-situ generation of acetimidamide (residence time: 30 min)

  • Condensation with hydrazinoacetate (residence time: 15 min).

Table 3: Batch vs. Flow Process Comparison

ParameterBatch ProcessFlow Process
Yield (Triazole Ester)35%78%
Purity (Crude)70%92%
Chromatography RequiredYesNo
Thermal DecompositionSignificantMinimized

Q & A

Q. Advanced Research Focus

  • Target Selection : Prioritize enzymes with sulfur-binding pockets (e.g., cyclooxygenase-2, xanthine oxidase) due to the sulfanyl group.
  • Software Tools : AutoDock Vina or Schrödinger Suite for binding affinity calculations.
  • Validation : Compare docking scores (ΔG < -8 kcal/mol) with in vitro assays (e.g., IC₅₀ values).
  • Case Study : Derivatives of 2-((4-phenyl-triazolyl)thio)ethanoic acid showed COX-2 inhibition (IC₅₀ = 2.1 µM) in docking and enzyme assays .

How should researchers address contradictory data in solubility and stability studies of triazole-acetic acid derivatives?

Advanced Research Focus
Contradictions may arise from:

  • Polymorphism : Use X-ray crystallography to identify crystal forms affecting solubility.
  • pH-Dependent Stability : Conduct stability studies at pH 1.2 (gastric) vs. 7.4 (blood).
  • Degradation Pathways : HPLC-MS to detect hydrolysis products (e.g., free thiol or acetic acid).
  • Case Example : Discrepancies in ethanol vs. water solubility were resolved by identifying hydrate formation via TGA-DSC .

What experimental designs are recommended for evaluating structure-activity relationships (SAR) in triazole-morpholine hybrids?

Q. Advanced Research Focus

  • Variable Selection : Modify substituents on the triazole (e.g., methyl vs. phenyl) and morpholine (e.g., alkyl chain length).
  • Biological Assays : Test anti-inflammatory (LPS-induced TNF-α suppression) and antimicrobial (MIC against S. aureus) activities.
  • Statistical Analysis : Multivariate regression (e.g., PLS) to correlate logP, polar surface area, and bioactivity.
  • Case Study : 4-Methyltriazole derivatives showed 3-fold higher AEA (anti-exudative activity) than unsubstituted analogs .

How can computational methods resolve spectral ambiguities in triazole derivatives?

Q. Advanced Research Focus

  • DFT Calculations : Predict NMR chemical shifts (B3LYP/6-311+G(d,p)) to assign overlapping signals.
  • IR Frequency Matching : Compare experimental vs. computed spectra for S=O and N-H stretches.
  • Case Application : Ambiguity in triazole C-5 proton shifts (δ 7.6–8.1 ppm) was resolved using Gaussian09 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.